molecular formula C20H17IN2O5 B11695680 4-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate

4-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate

Cat. No.: B11695680
M. Wt: 492.3 g/mol
InChI Key: ZUEHXDOEWVTWGV-GDNBJRDFSA-N
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Description

4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE is a complex organic compound with the molecular formula C20H17IN2O5 This compound features a unique structure that includes an iodophenyl group, a dioxopyrazolidinylidene moiety, and a methoxyphenyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE typically involves multiple steps:

    Formation of the Pyrazolidinylidene Core: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyrazolidinylidene ring.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction, often using iodine and a suitable oxidizing agent.

    Esterification: The final step involves the esterification of the methoxyphenyl propanoate with the pyrazolidinylidene intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the dioxopyrazolidinylidene moiety.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE
  • **4-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLID

Properties

Molecular Formula

C20H17IN2O5

Molecular Weight

492.3 g/mol

IUPAC Name

[4-[(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenyl] propanoate

InChI

InChI=1S/C20H17IN2O5/c1-3-18(24)28-16-9-4-12(11-17(16)27-2)10-15-19(25)22-23(20(15)26)14-7-5-13(21)6-8-14/h4-11H,3H2,1-2H3,(H,22,25)/b15-10-

InChI Key

ZUEHXDOEWVTWGV-GDNBJRDFSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)OC

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)OC

Origin of Product

United States

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